Droperidol Impurity E

Content Navigation

Researchers and QC labs face failed stability studies when generic surrogates miss the exact dimeric impurity profile of droperidol. Droperidol Impurity E (CAS 1346604-17-8) is the official EP reference standard that eliminates this risk.

- Enables precise HPLC method validation (specificity, LOD, LOQ) for droperidol formulations.

- Serves as specific marker for dimerization/coupling degradation pathways during stress and shelf-life testing.

- Ensures batch release compliance with EP impurity threshold (

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

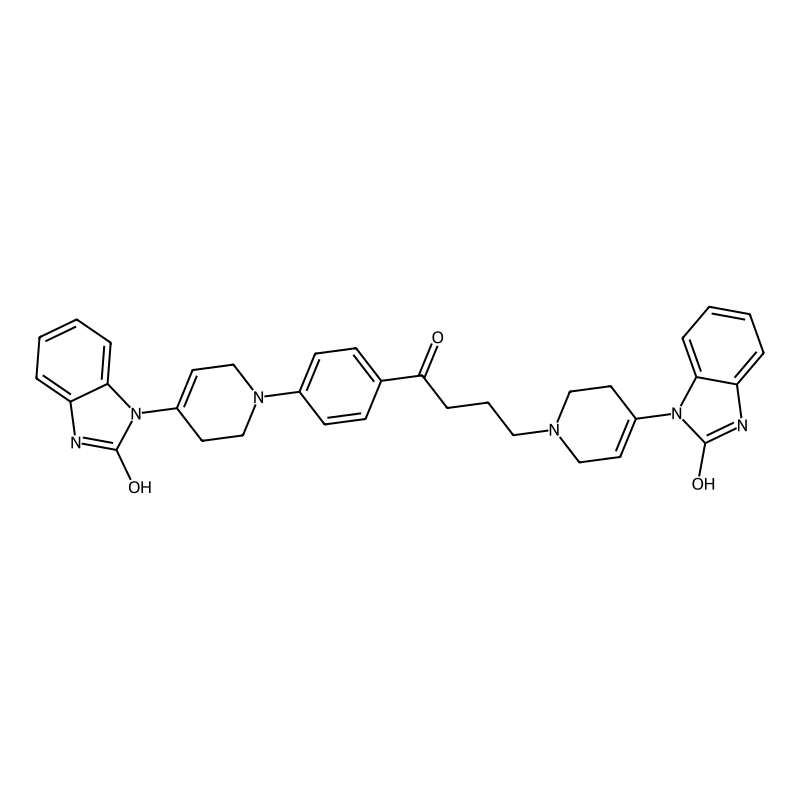

Droperidol Impurity E (CAS 1346604-17-8) is an official pharmacopeial reference standard and a critical dimeric degradation product of the antiemetic and antipsychotic drug droperidol. Structurally characterized as a complex benzimidazolone-tetrahydropyridine derivative lacking the parent compound's fluorine atom, it serves as an essential analytical marker for pharmaceutical quality control [1]. In industrial and regulatory contexts, its procurement is strictly driven by the need for precise analytical method validation (AMV), stability-indicating assay development, and compliance with European Pharmacopoeia (EP) and Abbreviated New Drug Application (ANDA) requirements[2].

Procurement Fit

Generic substitution of reference standards in pharmaceutical quality control is unfeasible due to strict regulatory requirements for structural exactness. Utilizing the parent API (droperidol) or alternative degradation products (such as Impurity A or C) cannot replicate the specific chromatographic relative retention time (RRT) or mass-to-charge ratio of Impurity E [1]. Furthermore, because Impurity E specifically indicates complex dimerization and coupling during formulation degradation, substituting it with simple acid-hydrolysis markers would obscure the actual degradation pathway, leading to rejected ANDA submissions or failed stability audits [2].

Why Substitution Is Not Interchangeable

Impurity E’s dimeric C34H34N6O3 structure yields reversed-phase retention and MS fragmentation unlike monomeric Impurities A–D; peak assignment cannot be transferred.

Absence of fluorine (0 F) renders Impurity E invisible to ¹⁹F NMR, a common screening tool for fluorinated droperidol impurities; orthogonal detection is essential.

Only EP-recognized Impurity E meets pharmacopoeial identity requirements for ANDA/regulatory submissions; non-EP impurity standards may not satisfy compendial expectations.

HPLC Baseline Resolution

In standard European Pharmacopoeia (EP) reversed-phase HPLC methods, Droperidol Impurity E demonstrates a distinct relative retention time (RRT) of approximately 1.5. This provides clear baseline resolution from the parent API, droperidol (RRT = 1.0, RT ~7 min), and early-eluting degradation products like Impurity A (RRT ~0.2) [1].

| Evidence Dimension | Relative Retention Time (RRT) |

| Target Compound Data | RRT ~ 1.5 |

| Comparator Or Baseline | Droperidol (RRT = 1.0) and Impurity A (RRT ~ 0.2) |

| Quantified Difference | +0.5 RRT shift vs parent API |

| Conditions | EP HPLC method (reversed-phase stationary phase) |

Guarantees accurate quantification of late-eluting degradation products without co-elution interference during routine QC and ANDA stability testing.

Dimerization Degradation Specificity

Droperidol Impurity E is uniquely generated through complex dimerization and coupling reactions during the degradation of the parent API, forming a dimeric benzimidazolone-tetrahydropyridine framework. This contrasts sharply with simple hydrolytic cleavage products like Impurity A (MW 215.26), making Impurity E an essential marker for identifying specific manufacturing deviations or improper storage conditions that trigger dimerization [1].

| Evidence Dimension | Structural degradation pathway |

| Target Compound Data | Dimeric coupling product (MW 574.67) |

| Comparator Or Baseline | Impurity A (Monomeric cleavage product, MW 215.26) |

| Quantified Difference | Distinct mechanistic origin (dimerization vs. hydrolytic cleavage) |

| Conditions | Pharmaceutical forced degradation (stress) testing |

Enables QA/QC teams to pinpoint the exact structural failure mode of the formulation, distinguishing complex coupling degradation from simple hydrolysis.

LC-MS Mass Differentiation

Droperidol Impurity E possesses a dimeric structure with a molecular weight of 574.67 g/mol and lacks the fluorine atom present in the parent drug. In LC-MS applications, this provides a highly distinct mass-to-charge (m/z) signature compared to the monomeric droperidol (MW 379.43 g/mol) and other halogenated impurities, preventing misidentification during structural elucidation reports (SER)[1].

| Evidence Dimension | Molecular Weight / Mass Signature |

| Target Compound Data | 574.67 g/mol (4-desfluoro dimeric structure) |

| Comparator Or Baseline | Droperidol parent API (379.43 g/mol, fluorinated) |

| Quantified Difference | +195.24 g/mol mass difference and absence of fluorine |

| Conditions | LC-MS structural characterization |

Essential for unambiguous mass-based identification and validation of impurity profiles in regulatory submissions.

ANDA Method Validation

Utilizing Impurity E as a reference standard to validate the specificity, limit of detection (LOD), and limit of quantification (LOQ) of HPLC methods for generic droperidol formulations, ensuring compliance with pharmacopeial standards [1].

Forced Degradation Stability Studies

Employing the compound as a specific marker to monitor dimerization and coupling degradation pathways during long-term shelf-life studies and stress testing of droperidol injectables [2].

QC Batch Release

Routine chromatographic screening of commercial droperidol batches to ensure Impurity E levels remain below the strict European Pharmacopoeia (EP) permissible thresholds (e.g., <0.25%) prior to market release [2].

LC-MS Structural Elucidation

Serving as an exact mass reference standard for resolving unknown peaks and confirming the absence of dimeric degradation products in novel antiemetic formulations during early-stage pharmaceutical development[1].

Application Fit

Quantity

XLogP3

Explore Compound Types